molecular formula C22H22O9 B14030393 2',6'-Dimethoxypaulownin

2',6'-Dimethoxypaulownin

Cat. No.: B14030393
M. Wt: 430.4 g/mol
InChI Key: PDDFGVBHXGJTLN-CBMGYPPYSA-N
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Description

2’,6’-Dimethoxypaulownin is a naturally occurring compound extracted from the Paulownia tree. It belongs to the lignan family and has shown remarkable antitumor properties. The molecular formula of 2’,6’-Dimethoxypaulownin is C22H22O9, and its molecular weight is 430.40 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dimethoxypaulownin typically involves the extraction from natural sources such as the Paulownia tree The compound can be isolated using various chromatographic techniques

Industrial Production Methods: Industrial production of 2’,6’-Dimethoxypaulownin is primarily based on the extraction from natural sources. The process involves the following steps:

    Harvesting: Paulownia trees are harvested, and the relevant parts are collected.

    Extraction: The compound is extracted using solvents such as ethanol or methanol.

    Purification: The extract is purified using chromatographic techniques to isolate 2’,6’-Dimethoxypaulownin.

Chemical Reactions Analysis

2’,6’-Dimethoxypaulownin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Reduced derivatives.

    Substitution: Substituted derivatives at the methoxy groups.

Scientific Research Applications

2’,6’-Dimethoxypaulownin has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of lignans.

    Biology: Investigated for its biological activities, including antitumor, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various cancers, including breast, hepatic, and pulmonary tumors.

    Industry: Utilized in the formulation of innovative drugs aimed at studying cancerous conditions.

Mechanism of Action

The mechanism of action of 2’,6’-Dimethoxypaulownin involves its interaction with various molecular targets and pathways:

    Antitumor Activity: The compound exerts its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. It targets specific signaling pathways involved in cell proliferation and survival.

    Antioxidant Activity: 2’,6’-Dimethoxypaulownin acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Comparison with Similar Compounds

2’,6’-Dimethoxypaulownin can be compared with other lignans and similar compounds:

    Similar Compounds:

Uniqueness: 2’,6’-Dimethoxypaulownin is unique due to its specific methoxy substitutions at the 2’ and 6’ positions, which contribute to its distinct chemical and biological properties. Its remarkable antitumor attributes make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H22O9

Molecular Weight

430.4 g/mol

IUPAC Name

(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yl)-6-(4,6-dimethoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol

InChI

InChI=1S/C22H22O9/c1-24-15-6-16-19(31-10-30-16)20(25-2)17(15)18-12-7-26-21(22(12,23)8-27-18)11-3-4-13-14(5-11)29-9-28-13/h3-6,12,18,21,23H,7-10H2,1-2H3/t12-,18+,21-,22-/m0/s1

InChI Key

PDDFGVBHXGJTLN-CBMGYPPYSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)OCO2)OC)[C@H]3[C@@H]4CO[C@H]([C@@]4(CO3)O)C5=CC6=C(C=C5)OCO6

Canonical SMILES

COC1=C(C(=C2C(=C1)OCO2)OC)C3C4COC(C4(CO3)O)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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